molecular formula C16H15Cl2NO4 B5750350 N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide

N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide

Cat. No. B5750350
M. Wt: 356.2 g/mol
InChI Key: SAPQVWMTQBMBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide, also known as TDM-1, is a small molecule drug that has been used in scientific research for cancer treatment. It is a conjugate of trastuzumab, an antibody that targets human epidermal growth factor receptor 2 (HER2), and DM1, a cytotoxic agent that inhibits microtubule formation. TDM-1 is a promising drug due to its targeted delivery of the cytotoxic agent to HER2-positive cancer cells, resulting in less toxicity to healthy cells.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study focused on the synthesis of compounds related to N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide, including anti-emetic compounds like N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride (Wineholt et al., 1970).
    • The molecular structure and bond conformations of similar compounds have been studied, as in N-(2,4-Dichlorophenyl)benzamide (Gowda et al., 2008).
  • Chemical Properties and Molecular Analysis :

    • Research on the molecular structure, vibrational wavenumbers, and hyperpolarizability of derivatives like (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one provides insights into their chemical behavior (Mary et al., 2015).
  • Biological and Pharmacological Potential :

    • Compounds like N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been investigated for potential memory-enhancing properties and acetylcholinesterase-inhibiting activity (Piplani et al., 2018).
    • Another study synthesized and evaluated the antiproliferative activity of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as tubulin polymerization inhibitors, indicating their potential use in cancer therapy (Li et al., 2020).
  • Molecular Conformations and Crystal Structure :

    • Studies like those on N-(2,6-Dichlorophenyl)benzamide provide detailed insights into the molecular conformation and crystal structures of similar compounds, useful for understanding their physical and chemical properties (Gowda et al., 2008).

properties

IUPAC Name

N-(2,6-dichlorophenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-21-12-7-9(8-13(22-2)15(12)23-3)16(20)19-14-10(17)5-4-6-11(14)18/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPQVWMTQBMBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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